Product packaging for Apigenin-7-d-glucoside(Cat. No.:)

Apigenin-7-d-glucoside

Cat. No.: B1217198
M. Wt: 420.4 g/mol
InChI Key: GWEGQZMFIOENRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Phytochemical Research

The importance of Apigenin-7-D-glucoside in phytochemical research stems from its widespread presence in the plant kingdom and its diverse biological activities. It is a major constituent in medicinal plants like chamomile (Matricaria chamomilla) and is also found in various other plants, including Mentha longifolia and Chrysanthemum morifolium. researchgate.netmdpi.comnih.govhc-sc.gc.ca The presence of the glucose moiety enhances its water solubility compared to its aglycone, apigenin (B1666066), which facilitates its absorption and distribution in biological systems. tandfonline.com This characteristic makes it an attractive subject for researchers exploring the therapeutic potential of natural compounds.

The compound serves as a significant marker for the quality and bioactivity of herbal extracts. researchgate.net For instance, its concentration in chamomile extracts is often used to standardize the product due to its recognized anti-inflammatory properties. researchgate.net The study of this compound also provides insights into the biosynthesis of flavonoids in plants and the role of glycosylation in modifying the pharmacological profiles of natural products. nih.gov

Overview of Current Academic Research Trajectories

Current research on this compound is multifaceted, exploring its potential in several key areas of health and medicine. A significant portion of the research is dedicated to elucidating its molecular mechanisms of action in various biological processes.

Key Research Areas:

Anti-inflammatory and Antioxidant Effects: A primary focus of research is the compound's ability to combat inflammation and oxidative stress. Studies have shown that this compound can inhibit the production of inflammatory mediators like nitric oxide and reduce oxidative damage to cells. nih.govcaymanchem.com Research has demonstrated its protective effects against oxidative damage to DNA, proteins, and erythrocytes. nih.gov It has also been shown to inhibit signaling pathways involved in inflammation, such as the NF-κB/NLRP3/caspase-1 pathway. nih.gov

Neuroprotective Properties: There is growing interest in the neuroprotective potential of this compound. Research is investigating its ability to protect neurons from oxidative stress-induced death and its potential role in mitigating the effects of neurodegenerative conditions. dergipark.org.tr Studies have shown that it can attenuate neuronal death by activating antioxidant defense systems. dergipark.org.tr Furthermore, a derivative, Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside, has demonstrated neuroprotective effects in experimental models of ischemic stroke. nih.govijbs.comnih.gov

Anticancer Activity: The potential of this compound as an anticancer agent is another major research trajectory. nih.gov Studies have explored its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). nih.govnih.gov For example, it has been shown to inhibit the growth of cervical cancer cells by promoting apoptosis through the PTEN/PI3K/AKT pathway. nih.gov Its effects on colon cancer cells have also been investigated, with research indicating it can reduce cell viability and induce cell death more effectively than its aglycone, apigenin. nih.govexcli.de

Antimicrobial and Other Bioactivities: Research also extends to its antimicrobial properties, particularly its effectiveness against certain bacterial and fungal strains. nih.govexcli.demdpi.com Studies have reported its activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com Additionally, its potential anxiolytic (anti-anxiety) effects have been noted in preclinical studies. caymanchem.com

The ongoing research into this compound highlights its potential as a versatile phytochemical with a broad spectrum of biological activities. The detailed investigation of its mechanisms of action continues to be a vibrant and promising area of scientific inquiry.

Detailed Research Findings

Research AreaKey FindingsModel SystemReference
Anti-inflammatoryInhibited LPS-induced nitric oxide production.RAW 264.7 cells caymanchem.com
Anti-inflammatoryReduced pulmonary edema and lung inflammation in a mouse model of LPS-induced acute lung injury.Mice caymanchem.com
AntioxidantExerted stronger inhibition against free radical-induced oxidative damage on erythrocytes than trolox.In vitro nih.gov
AntioxidantInhibited H2O2-induced ROS production.RAW264.7 cells nih.gov
NeuroprotectionAttenuated hydrogen peroxide-induced oxidative stress and neuronal death via activation of antioxidant defense systems.SH-SY5Y cells dergipark.org.tr
AnticancerInhibited proliferation of HeLa cells (cervical cancer) and induced apoptosis through the PTEN/PI3K/AKT pathway.HeLa cells nih.gov
AnticancerShowed more potent cytotoxic effect on colon cancer cells (HCT116) compared to apigenin.HCT116 cells nih.gov
AntimicrobialDemonstrated antibacterial activity against Staphylococcus aureus and Enterococcus faecalis.In vitro mdpi.com
AnxiolyticIncreased entries and time spent in open arms of the elevated plus maze, indicating anxiolytic activity.Rats caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O9 B1217198 Apigenin-7-d-glucoside

Properties

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

2-[[5-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H24O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-7-14(24)13-5-6-15(29-16(13)8-12)10-1-3-11(23)4-2-10/h1-4,7-8,15,17-27H,5-6,9H2

InChI Key

GWEGQZMFIOENRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O

Synonyms

apigenin 7-O-beta-glucoside
apigenin-7-D-glucoside
apigenin-7-glucoside
apigenin-7-O-beta-D-glucopyranoside
apigetrin
cosmetin
cosmosiin

Origin of Product

United States

Natural Occurrence and Biosynthesis of Apigenin 7 D Glucoside

Distribution in Plant Species and Natural Sources

Apigenin-7-D-glucoside, also known as apigetrin (B1665589) or cosmosiin, is a naturally occurring flavone (B191248) glycoside found widely throughout the plant kingdom. biosynth.comwikipedia.orgnih.govresearchgate.net Its distribution spans numerous plant families, with notable concentrations in commonly consumed herbs, vegetables, and medicinal plants. biosynth.comnih.govdarwin-nutrition.fr The compound is particularly abundant in members of the Apiaceae, Asteraceae, and Lamiaceae families. oup.comnih.gov

Key botanical sources include parsley (Petroselinum crispum), celery (Apium graveolens), and chamomile (Matricaria chamomilla), where it exists alongside its aglycone, apigenin (B1666066). biosynth.comwikipedia.orgnih.gov In chamomile flowers, apigenin and its glucosides can constitute a significant portion of the total flavonoids. nih.govdarwin-nutrition.fr Dried parsley is an exceptionally rich source of apigenin derivatives. wikipedia.orgnih.gov The compound has also been isolated from various other plants, including dandelion (Taraxacum officinale), yarrow (Achillea millefolium), and the copper-tolerant plant Elsholtzia splendens. wikipedia.orgneist.res.innih.gov Its presence is not limited to terrestrial plants; it is also found in plant-based beverages like tea and wine. darwin-nutrition.frtandfonline.com

The following table summarizes some of the key plant species known to contain this compound.

Enzymatic Biosynthesis Pathways

The formation of this compound in plants is a multi-step process involving specific enzymes that catalyze the attachment of sugar moieties to the apigenin backbone. This glycosylation enhances the compound's water solubility and stability. biosynth.comnih.gov

The primary step in the formation of this compound is the regioselective transfer of a glucose molecule to the 7-hydroxyl group of the apigenin aglycone. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.netresearchgate.netmdpi.com Specifically, apigenin 7-O-glucosyltransferases (GlcTs) utilize UDP-glucose as the activated sugar donor. mdpi.comontosight.ai

The reaction proceeds as follows: Apigenin + UDP-glucose → Apigenin-7-O-β-D-glucoside + UDP

Enzymes responsible for this step have been identified in several plant species, including parsley, where the enzyme is designated PcGlcT (registered as UGT88Z2). mdpi.comnii.ac.jp These enzymes often belong to the UGT71, 73, and 88 groups of the GT1 family and exhibit high specificity for the 7-OH position of flavones like apigenin. mdpi.com Biochemical studies have shown that the optimal pH for these glucosyltransferases can vary, with some showing peak activity around pH 7.0 to 9.0. mdpi.com

In certain plants, particularly those in the Apiaceae family like parsley and celery, this compound serves as an intermediate in the biosynthesis of more complex flavonoid glycosides, most notably apiin (B1667559). nii.ac.jpnih.govnih.gov Apiin is apigenin 7-O-[β-D-apiosyl-(1→2)-β-D-glucoside]. nih.gov

The formation of apiin involves a second glycosylation step where a unique, branched-chain pentose (B10789219) sugar called apiose is attached to the glucose moiety of this compound. nii.ac.jpnih.gov This reaction is catalyzed by a specific apiosyltransferase, namely apigenin 7-O-glucoside: apiosyltransferase (ApiT). nih.govnih.govresearchgate.net This enzyme uses UDP-apiose as the sugar donor and transfers the apiose to the 2-position of the glucose molecule already attached at the 7-position of apigenin. nii.ac.jpnih.gov

The reaction is as follows: Apigenin-7-O-glucoside + UDP-apiose → Apiin + UDP

In parsley, this enzyme is named PcApiT, while in celery, it is identified as UGT94AX1. nii.ac.jpnih.govnih.gov The coordinated expression of both glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT) genes correlates with the accumulation of apiin in these plants, confirming their sequential roles in the biosynthetic pathway. nii.ac.jpnih.gov

Microbial and Engineered Biosynthesis Systems for this compound Production

Due to the relatively low abundance of this compound in many natural sources and the complexities of chemical synthesis, microbial fermentation using engineered microorganisms has emerged as a promising alternative for large-scale production. nih.govnih.govfrontiersin.org This approach involves introducing the necessary biosynthetic genes into a microbial host, creating a "cell factory" capable of converting simple precursors into the desired flavonoid glycoside. nih.govresearchgate.net

Escherichia coli and Corynebacterium glutamicum are two bacterial hosts that have been successfully engineered for this purpose. nih.govfrontiersin.org In one strategy, an E. coli strain was engineered to produce this compound from p-coumaric acid by introducing a glycosyltransferase (PaGT3) from Phytolacca americana. frontiersin.org Further optimization, including the use of a two-strain co-culture system, increased the final titer. frontiersin.org

A notable example involves the use of Corynebacterium glutamicum, a gram-positive bacterium generally regarded as safe (GRAS). nih.govnih.govresearchgate.net In these systems, a promiscuous glycosyltransferase, such as YdhE from Bacillus licheniformis, is expressed in C. glutamicum. nih.govresearchgate.net This enzyme can effectively glucosylate apigenin at various positions. To specifically enhance the production of this compound and other glucosides, the endogenous genes responsible for synthesizing the sugar donor, UDP-glucose (such as galU1 and pgm), are overexpressed. nih.govnih.gov This strategy boosts the intracellular pool of UDP-glucose, driving the glycosylation reaction forward. By feeding apigenin to these engineered cultures, researchers have achieved significant yields of various apigenin glucosides, including Apigenin-7-O-β-glucoside. nih.govnih.govresearchgate.net This biosynthetic method offers a cost-effective and scalable production platform, avoiding the need for expensive UDP-sugar co-substrates. nih.govnih.gov

Extraction and Purification Methodologies from Botanical Sources

Isolating this compound from plant material involves a multi-step process of extraction followed by purification to achieve a high degree of purity. The methods employed are chosen based on the physicochemical properties of the compound and the complexity of the plant matrix. researchgate.netjmp.ir

The initial step is typically solvent extraction from the dried and powdered plant material. nih.govgoogle.com Common solvents include methanol (B129727), often in aqueous solutions (e.g., 80% methanol), which is effective at extracting polar glycosides. jmp.ir For Chrysanthemum morifolium, an optimized ultrasound-assisted extraction method used a solid-to-liquid ratio of 1:20 at 50°C for 35 minutes. nih.govnih.gov Following initial extraction, a liquid-liquid partitioning step may be used to separate compounds based on polarity. For instance, extracts from Petroselinum crispum can be partitioned, with Apigenin-7-O-glycoside concentrating in the butanol fraction. researchgate.netjmp.ir

Purification of the crude extract is most commonly achieved through various forms of chromatography. nih.gov

Column Chromatography: This is a widely used technique.

Sephadex LH-20: This gel filtration resin is frequently used with methanol as the eluent to separate flavonoids. scispace.comjmp.irunimi.it

Silica (B1680970) Gel: Normal-phase silica gel column chromatography is also employed, sometimes under reduced pressure. google.com

Polyamide Resin: This has been used in the purification process for extracts from Elsholtzia splendens. nih.govscispace.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, Prep-HPLC is often the final and most effective step. nih.govnih.govmdpi.com Using a C18 reverse-phase column with a mobile phase such as a methanol-water mixture, a pure compound can be isolated from the semi-purified fractions. nih.govscispace.com

The identity and purity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). nih.govresearchgate.netscispace.com

The following table outlines common purification techniques used for this compound from various botanical sources.

Advanced Analytical and Structural Elucidation Methodologies for Apigenin 7 D Glucoside

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the isolation and quantitative analysis of Apigenin-7-D-glucoside from complex plant matrices. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. ijhsr.orgresearchgate.net Preparative HPLC, in particular, is a common and suitable method for the purification of this compound from plant extracts. mdpi.com For instance, a method utilizing a semi-preparative HPLC system with a C18 column has been successfully used to separate this compound. google.com The mobile phase in these separations often consists of a mixture of methanol (B129727) and water, with conditions such as a 63:37 ratio at a flow rate of 2.5 mL/min and a column temperature of 25°C being reported. google.com The addition of formic acid to the mobile phase has been shown to improve separation and peak performance. mdpi.com

Detection is commonly achieved using a UV or photodiode array (PDA) detector, with this compound typically monitored at a wavelength of 327 nm. researchgate.netmdpi.com HPLC methods have been developed and validated for the quantification of this compound in various plant materials, including chamomile flowers, where it is considered a key marker compound. researchgate.net

Table 1: Exemplary HPLC Conditions for this compound Analysis

ParameterConditionSource
Column Venusil ASB C18 (250 × 4.6 mm i.d., 5 μm) mdpi.com
Mobile Phase Methanol:Water (63:37, v/v) google.com
Flow Rate 1.0 mL/min (analytical), 4.73 mL/min (preparative) mdpi.com
Detection UV at 327 nm mdpi.com
Column Temperature 25 °C google.com

Ultra-High Performance Liquid Chromatography (UHPLC) and Hyphenated Techniques

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method with a C18 column (2.1 × 150 mm i.d., 3 μm) and an isocratic elution of water and acetonitrile (B52724) (75:25, v/v) has been used to shorten the analysis time for this compound. mdpi.com

Hyphenating UHPLC with mass spectrometry, particularly quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS), provides a powerful tool for both quantification and structural confirmation. mdpi.com This technique allows for the identification of this compound in complex mixtures, such as in various Asteraceae plants. mdpi.com The high resolution and mass accuracy of TOF-MS aid in the confident identification of the compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable tools for the qualitative and quantitative analysis of this compound. ijhsr.orgmdpi.com These methods are known for their simplicity, cost-effectiveness, and high sample throughput. jocpr.com

A validated HPTLC method for the determination of this compound in chamomile flowers has been developed. researchgate.net This method, along with others, is crucial for the quality control of herbal materials and formulations. researchgate.net HPTLC methods typically involve spotting the sample on a silica (B1680970) gel 60 F254 plate, followed by development with a suitable mobile phase. For instance, a mobile phase of toluene: ethyl acetate: formic acid (6:4:0.3 v/v/v) has been used for the simultaneous estimation of apigenin (B1666066) and luteolin (B72000). jocpr.com Densitometric analysis is then used for quantification. jocpr.com The specificity of the method is confirmed by comparing the retardation factor (Rf) of the compound in the sample to that of a standard. jocpr.com

Spectroscopic and Spectrometric Approaches for Structure Elucidation

Following separation, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure determination of organic molecules, including this compound. nih.gov Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to establish the connectivity of atoms and the stereochemistry of the molecule. nih.gov

The ¹H-NMR spectrum of this compound reveals characteristic signals for the apigenin aglycone and the glucose moiety. researchgate.net For example, the ¹H-NMR spectrum may show a hydroxyl proton at δH 12.97 (s, OH-5), doublets for H-6 and H-8 on the A-ring at approximately δH 6.43 and 6.82 respectively, and signals for the A₂B₂ system of the B-ring. nih.govresearchgate.net The anomeric proton of the glucose unit typically appears as a doublet, and its coupling constant can confirm the β-configuration of the glycosidic linkage. nih.govnih.gov

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbons in the A, B, and C rings of the apigenin structure, as well as the six carbons of the glucose moiety, can be assigned. researchgate.net

Table 2: Key ¹H-NMR Chemical Shifts for Apigenin-7-O-β-D-glycoside

ProtonChemical Shift (δ) ppmMultiplicity & Coupling Constant (J) in HzSource
5-OH 12.97s nih.govresearchgate.net
H-2', H-6' 7.95d, J=8.9 nih.gov
H-3', H-5' 6.93d, J=8.9 nih.gov
H-3 6.87s nih.gov
H-8 6.82d, J=2.2 nih.govresearchgate.net
H-6 6.43d, J=2.2 nih.govresearchgate.net
H-1'' 5.12d, J=7.6 nih.gov

Mass Spectrometry (MS) and Electrospray Ionization (ESI-MS)

Mass Spectrometry (MS), particularly when coupled with Electrospray Ionization (ESI-MS), is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound. nih.gov Analysis can be performed in both positive and negative ion modes, with the negative ion mode often providing more structural information for flavonoid glycosides. mdpi.comresearchgate.net

In ESI-MS analysis, this compound (C₂₁H₂₀O₁₀) typically shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 431. mdpi.com Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. The fragmentation of the [M-H]⁻ ion often results in a characteristic loss of the glucose moiety (162 Da), producing a fragment ion corresponding to the apigenin aglycone at m/z 269. mdpi.com This pseudo-MS³ approach, involving in-source fragmentation followed by MS² analysis, is valuable for distinguishing between isomeric flavonoid aglycones. mdpi.com High-resolution mass spectrometry (e.g., Q-TOF-MS) provides accurate mass measurements, which helps in confirming the elemental composition of the parent and fragment ions. bio-conferences.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the structural elucidation of this compound by identifying the functional groups present in the molecule. This method measures the absorption of infrared radiation by the sample material versus wavelength. The resulting spectrum provides a distinct molecular fingerprint, revealing the vibrational modes of different bonds within the compound.

In the analysis of this compound, the FTIR spectrum exhibits a series of characteristic absorption bands that confirm the presence of its core flavonoid structure and the attached glucose moiety. Research has consistently identified several key spectral regions.

A prominent broad band is typically observed in the region of 3423–3402 cm⁻¹, which is indicative of the stretching vibrations of hydroxyl (-OH) groups. scielo.brnih.govresearchgate.net This absorption is due to the multiple phenolic hydroxyl groups on the apigenin skeleton and the alcoholic hydroxyl groups on the glucose unit. Another characteristic set of peaks appears around 2925–2920 cm⁻¹ and 2850 cm⁻¹, corresponding to the C-H stretching vibrations of saturated hydrocarbons within the glucose moiety. scielo.brnih.gov

The presence of the γ-pyrone carbonyl group (C=O) in the C-ring of the flavone (B191248) structure is confirmed by a strong absorption band typically found between 1655 cm⁻¹ and 1631 cm⁻¹. scielo.brnih.govresearchgate.net The aromatic nature of the compound is evidenced by C=C stretching vibrations within the aromatic rings, which give rise to peaks in the range of 1609–1510 cm⁻¹. nih.gov

The collective data from FTIR analysis provides substantial evidence for the specific arrangement of functional groups, complementing information from other structural elucidation techniques like NMR and mass spectrometry.

Detailed Research Findings

Specific FTIR spectral data for this compound has been reported in various studies. One study identified absorption bands at 3423 cm⁻¹ (-OH), 1655 cm⁻¹ (γ-pyrone C=O), 1609, 1590, and 1510 cm⁻¹ (aromatic C=C), and 1100, 1082, and 1030 cm⁻¹ (glycoside C-O). nih.gov Another investigation reported peaks at 3402, 2920, 2850, and 1631 cm⁻¹. scielo.br A third analysis confirmed the hydroxyl group at 3420 cm⁻¹ and the carbonyl group at 1650 cm⁻¹, with other typical flavonoid absorptions at 1600, 1520, 1450, and 1360 cm⁻¹. researchgate.net

The table below summarizes the characteristic FTIR absorption bands for this compound and their corresponding functional group assignments as documented in scientific literature.

Interactive Data Table: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational ModeReference(s)
3423 - 3402Hydroxyl (-OH)Stretching scielo.brnih.govresearchgate.net
3139Aromatic C-HStretching nih.gov
2925 - 2920Saturated C-H (in glucose)Stretching scielo.brnih.gov
2850Saturated C-H (in glucose)Stretching scielo.br
1734 - 1712Carbonyl (C=O)Stretching researchgate.net
1655 - 1631γ-Pyrone Carbonyl (C=O)Stretching scielo.brnih.govresearchgate.net
1609 - 1510Aromatic C=CStretching nih.govresearchgate.net
1499 - 1450Aromatic C-H / C=CBending / Stretching nih.govresearchgate.net
1371 - 1276Aromatic Hydroxyl / C-HBending nih.govresearchgate.net
1180 - 1030Glycoside C-O / C-O-CStretching nih.govresearchgate.net
910 - 750Aromatic Rings / C-HBending (Out-of-plane) nih.govresearchgate.net

Preclinical Pharmacological and Biological Activities of Apigenin 7 D Glucoside

Antioxidant and Reactive Oxygen Species Modulation

Apigenin-7-D-glucoside exhibits significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense mechanisms. medchemexpress.comabmole.com Studies have demonstrated its capacity to protect against oxidative damage induced by free radicals to crucial biomolecules like DNA and proteins. researchgate.net The antioxidant activity of this compound is concentration-dependent and plays a crucial role in its other biological effects. medchemexpress.com

The compound's ability to modulate ROS is a key aspect of its mechanism of action in various pathological conditions. For instance, in the context of cancer, this compound has been shown to increase intracellular ROS levels in cancer cells, leading to cytotoxic effects and apoptosis. researchgate.net This pro-oxidant effect in cancer cells contrasts with its protective antioxidant effects in normal cells. Furthermore, in neurodegenerative disease models, apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside, a derivative, has been shown to exert neuroprotective effects by increasing the levels of endogenous antioxidant enzymes like Mn-SOD, thereby reducing oxidative stress. nih.gov

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory and immunomodulatory properties in various preclinical models. xisdxjxsu.asia These effects are primarily attributed to its ability to regulate the production of inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

Regulation of Inflammatory Mediators and Cytokines

Research has consistently shown that this compound can suppress the production of pro-inflammatory cytokines. In models of acute lung injury induced by lipopolysaccharide (LPS), apigenin-7-glycoside inhibited the increased production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a dose-dependent manner. mdpi.comnih.gov This inhibition of inflammatory mediators contributes to the reduction of inflammation and tissue damage. caymanchem.com Furthermore, studies have highlighted its ability to inhibit the secretion of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Modulation of Signaling Pathways in Inflammatory Responses

The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways. A key target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govtandfonline.com Apigenin-7-glycoside has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory genes. mdpi.com

Another significant mechanism involves the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govtandfonline.com Studies have demonstrated that apigenin-7-glycoside can inhibit the phosphorylation of MAPK pathway components, which are crucial for the production of inflammatory mediators. mdpi.comnih.gov For instance, apigenin-7-O-β-d-glucuronide was found to inhibit LPS-induced inflammation by inactivating the AP-1 and MAPK signaling pathways in macrophages. researchgate.net

Anticancer Research in In Vitro and Animal Models

This compound has emerged as a compound of interest in cancer research due to its demonstrated anti-proliferative, cytostatic, and pro-apoptotic activities in a variety of cancer cell lines and animal models. frontiersin.orgrevistadechimie.ro

Anti-proliferative and Cytostatic Mechanisms

Numerous in vitro studies have shown that this compound can inhibit the proliferation of various cancer cells in a dose- and time-dependent manner. nih.gov For example, it has shown anti-proliferative activity against B16F10 melanoma cells and human promyelocytic leukemia HL-60 cells. medchemexpress.comspandidos-publications.com The cytostatic effects of this compound are often associated with its ability to induce cell cycle arrest. In cervical cancer HeLa cells, the compound was found to cause G0/G1 phase arrest. nih.gov Similarly, in B16F10 melanoma cells, it provoked an increase in the proportion of cells in the subG0/G1, S, and G2/M phases, with a significant decrease in the G0/G1 phase. medchemexpress.com

Apoptosis Induction Pathways in Cancer Cell Lines

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. revistadechimie.ro This pro-apoptotic effect has been observed in various cancer cell lines, including cervical cancer (HeLa), colon cancer (HCT116), and lung cancer cells. researchgate.netnih.govnih.gov

The induction of apoptosis by this compound involves multiple pathways. One key mechanism is the modulation of the mitochondrial pathway. Studies have shown that the compound can reduce the mitochondrial membrane potential and promote the release of cytochrome c. nih.gov This, in turn, activates caspase cascades, particularly caspase-9 and caspase-3, leading to the execution of apoptosis. nih.gov Furthermore, this compound has been found to regulate the expression of Bcl-2 family proteins, which are critical controllers of apoptosis. nih.gov In lung cancer cells, the compound's apoptotic effects are linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. researchgate.net In cervical cancer cells, the PTEN/PI3K/AKT pathway has been identified as a key target. nih.gov

Cell Cycle Progression Modulation

This compound has been shown in preclinical studies to modulate cell cycle progression, a key mechanism in its anti-cancer activity. This flavonoid glycoside can induce cell cycle arrest at different checkpoints, thereby inhibiting the proliferation of cancer cells.

Treatment with this compound has been observed to cause an arrest at the G0/G1 phase of the cell cycle in human cervical cancer cells (HeLa). nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, a critical step for cell division. The G1 arrest induced by apigenin (B1666066) is often associated with the modulation of key regulatory proteins. For instance, in human prostate cancer cells, apigenin treatment leads to a significant decrease in the expression of cyclins D1, D2, and E, and their activating partners, cyclin-dependent kinases (CDKs) 2, 4, and 6. frontiersin.org Concurrently, there is an upregulation of CDK inhibitors like p21WAF1/CIP1 and p27KIP1. frontiersin.org

Furthermore, this compound can also induce cell cycle arrest at the G2/M checkpoint. mdpi.commdpi.com This was observed in hepatocellular carcinoma HepG2 cells, where treatment with apigetrin (B1665589) (another name for this compound) led to G2/M phase arrest. researchgate.net This effect is linked to the downregulation of cyclin B1 and its activating kinase, CDK1 (also known as Cdc2). mdpi.comresearchgate.net In some cancer cell lines, this G2/M arrest is also associated with an increase in the expression of the tumor suppressor protein p53 and its downstream target p21. frontiersin.orgmdpi.com For example, in human colon carcinoma HCT116 cells, apigenin treatment suppressed the expression of cyclin B1, Cdc2, and Cdc25c, while increasing the levels of p53 and p21WAF1/CIP1. frontiersin.org

The ability of this compound to induce cell cycle arrest at both the G1/S and G2/M phases highlights its multi-pronged approach to inhibiting cancer cell proliferation. mdpi.comnih.gov

Table 1: Modulation of Cell Cycle Progression by this compound in Preclinical Models

Cell Line Cancer Type Cell Cycle Phase Arrested Key Molecular Targets
HeLa Cervical Cancer G0/G1 Not specified for glucoside
HepG2 Hepatocellular Carcinoma G2/M ↓ Cyclin B1, ↓ CDK1
HCT116 Colon Carcinoma G2/M ↓ Cyclin B1, ↓ Cdc2, ↓ Cdc25c, ↑ p53, ↑ p21WAF1/CIP1
B16F10 Melanoma Increase in subG0/G1, S, and G2/M phases Not specified
Prostate Cancer Cells (LNCaP) Prostate Cancer G1 ↓ Cyclin D1, D2, E; ↓ CDK2, 4, 6; ↑ p21WAF1/CIP1, ↑ p27KIP1

Interaction with Cancer-Related Signaling Networks (e.g., PTEN/PI3K/AKT, GSK-3β/NF-κB, Nrf2)

This compound exerts its anti-cancer effects by interacting with several critical signaling networks that are often dysregulated in cancer.

PTEN/PI3K/AKT Pathway: The PTEN/PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to modulate this pathway to induce apoptosis in cancer cells. In human cervical cancer HeLa cells, apigenin-7-O-glucoside was found to promote apoptosis by activating the PTEN/PI3K/AKT pathway. nih.govnih.govnih.gov Apigenin can inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer, leading to reduced cell proliferation and survival. lnh.edu.pknih.gov In some contexts, apigenin has been shown to directly inhibit PI3K activity, which in turn prevents the phosphorylation and activation of AKT. mdpi.com This inhibition of AKT can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

GSK-3β/NF-κB Pathway: The Glycogen Synthase Kinase-3β (GSK-3β)/Nuclear Factor-kappa B (NF-κB) signaling pathway plays a significant role in inflammation and cancer progression. While direct studies on this compound are emerging, research on apigenin provides strong evidence for its interaction with this pathway. Apigenin has been shown to inhibit the GSK-3β/NF-κB signaling cascade in pancreatic cancer cells, leading to apoptosis. nih.govtandfonline.comresearchgate.net It can suppress the activation of NF-κB, a key transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation. mdpi.comnih.gov In pancreatic cancer cells, the combination of apigenin with a chemotherapeutic agent resulted in the inhibition of the GSK-3β/NF-κB signaling pathway, leading to enhanced apoptosis. mdpi.com Apigenin has also been found to inhibit IKKα activation, an upstream kinase of NF-κB, thereby suppressing its activity. nih.gov

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. In the context of cancer, its role is complex. While it can protect normal cells from carcinogens, its overactivation in cancer cells can confer resistance to chemotherapy. Apigenin has been shown to inhibit the Nrf2 pathway in doxorubicin-resistant hepatocellular carcinoma cells. mdpi.com This inhibition helps to sensitize the cancer cells to the effects of chemotherapy. nih.gov In some preclinical models, apigenin sensitizes cancer cells to doxorubicin (B1662922) by inhibiting the miR-101/Nrf2 pathway. nih.gov

Chemo-sensitization Potential in Preclinical Oncology Models

A significant aspect of the preclinical activity of this compound is its ability to sensitize cancer cells to conventional chemotherapeutic agents, potentially overcoming drug resistance and enhancing the efficacy of cancer treatments.

Studies have demonstrated that apigenin and its glucoside form can act as chemo-sensitizers in various cancer models. nih.gov For instance, apigenin has been shown to enhance the anti-tumor effects of cisplatin (B142131) in liver cancer cell lines (HepG2, Hep3B, and Huh7). researchgate.net In ovarian cancer cells, apigenin was found to counteract cisplatin-induced chemoresistance by targeting the anti-apoptotic protein Mcl-1. nih.gov

In the context of doxorubicin, a widely used chemotherapy drug, apigenin has been shown to sensitize doxorubicin-resistant hepatocellular carcinoma cells. mdpi.com This effect is mediated, at least in part, by the inhibition of the PI3K/Akt/Nrf2 pathway. mdpi.comnih.gov A study on triple-negative breast cancer spheroids revealed that apigenin sensitized these cells to doxorubicin-induced apoptosis by triggering DNA damage and activating the intrinsic apoptotic pathway. nih.gov Notably, apigenin was more effective than its glucoside form in this model, which was attributed to higher cellular uptake of the aglycone. nih.gov

Furthermore, apigenin-7-glucoside has been shown to enhance the sensitivity of hypoxic cervical cancer cells to oxaliplatin (B1677828) and paclitaxel (B517696). nih.gov This is particularly relevant as hypoxia is a known factor in chemoresistance. Apigenin has also been found to work synergistically with the Bcl-2 inhibitor ABT-263 in colorectal cancer cells, leading to mitochondria-dependent apoptosis. alzdiscovery.org

Table 2: Chemo-sensitization Potential of this compound and Apigenin in Preclinical Oncology Models

Cancer Type Chemotherapeutic Agent Preclinical Model Key Findings
Liver Cancer Cisplatin HepG2, Hep3B, Huh7 cell lines Apigenin enhanced the chemotherapeutic efficacy of cisplatin. researchgate.net
Ovarian Cancer Cisplatin SKOV3, SKOV3/DDP cell lines Apigenin counteracted cisplatin-induced resistance by targeting Mcl-1. nih.gov
Hepatocellular Carcinoma Doxorubicin Doxorubicin-resistant BEL-7402/ADM cells Apigenin sensitized cells to doxorubicin via inhibition of the PI3K/Akt/Nrf2 pathway. mdpi.comnih.gov
Triple-Negative Breast Cancer Doxorubicin TNBC spheroids Apigenin sensitized spheroids to doxorubicin-induced apoptosis. nih.gov
Cervical Cancer Oxaliplatin, Paclitaxel Hypoxic HeLa cells Apigenin-7-glucoside enhanced sensitivity to chemotherapeutic agents. nih.gov
Colorectal Cancer ABT-263 (Bcl-2 inhibitor) HCT116, DLD1 cell lines Apigenin synergized with ABT-263 to induce apoptosis. alzdiscovery.org

Cardioprotective Mechanisms in Experimental Models

Anti-hyperlipidemic Actions and Lipid Metabolism Modulation

This compound has demonstrated significant anti-hyperlipidemic effects in preclinical studies, suggesting a potential role in managing conditions associated with elevated lipid levels.

In a study using rats with hyperlipidemia induced by a high-fat diet and tyloxapol, oral administration of apigenin-7-O-β-D-glucoside led to a significant reduction in total cholesterol, LDL (low-density lipoprotein), VLDL (very-low-density lipoprotein), and triglyceride levels. xisdxjxsu.asiaresearchgate.net Concurrently, an increase in HDL (high-density lipoprotein) levels was observed. xisdxjxsu.asiaresearchgate.net The compound also contributed to a reduction in total body weight and the atherogenic index. xisdxjxsu.asiaresearchgate.net A key mechanism underlying these effects was the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. xisdxjxsu.asiaresearchgate.net

Research on apigenin further supports these findings. In animal models of hyperlipidemia, apigenin treatment has been shown to decrease levels of total cholesterol, triglycerides, and LDL-C, while also mitigating the accumulation of lipids in the liver. nih.govmdpi.com Apigenin is also known to regulate cholesterol metabolism by upregulating the expression of HMGCR and CYP7A1 mRNA. nih.gov Furthermore, apigenin treatment can significantly decrease lipid accumulation, total intracellular cholesterol, and intracellular triglyceride levels through the AMPK-SREBP-1/2 axis in liver cells. nih.gov

Vascular Protective Effects and Endothelial Function

This compound exhibits vascular protective effects and can improve endothelial function, which is often impaired in cardiovascular diseases.

In rats with hyperlipidemia-associated vascular dysfunction, apigenin-7-O-β-D-glucoside treatment was shown to reverse endothelial damage. xisdxjxsu.asiaresearchgate.net This was demonstrated by a significant vasorelaxation in aortic rings isolated from the treated hyperlipidemic rats. xisdxjxsu.asiaresearchgate.net The compound also reversed the detrimental changes in the vascular architecture of the aorta, including the intima, media, and adventitia. xisdxjxsu.asiaresearchgate.net

Studies on apigenin have shown that it plays a protective role in vascular endothelial dysfunction by modulating several signaling pathways to reduce oxidative stress, inflammation, and apoptosis. frontiersin.org Apigenin can increase the production of nitric oxide (NO), a key molecule for vasodilation, and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). alzdiscovery.orgnih.gov It also inhibits the NF-κB signaling pathway, which reduces the expression of inflammatory and adhesion molecules in endothelial cells, thereby alleviating vascular endothelial dysfunction. frontiersin.org

Myocardial Ischemia-Reperfusion Injury Mitigation

A derivative of this compound has shown promise in mitigating myocardial ischemia-reperfusion (I/R) injury in experimental models.

A study investigating the effects of apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG), a flavonoid glycoside isolated from Clematis tangutica, demonstrated its cardioprotective effects in a rat model of myocardial I/R. nih.govnih.govresearchgate.net Treatment with APG significantly reduced the myocardial infarct size and ameliorated histopathological lesions. nih.govnih.gov It also led to a decrease in the serum levels of cardiac injury markers, creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). nih.govnih.gov In an in vitro model using neonatal rat cardiomyocytes subjected to oxygen and glucose deprivation/reoxygenation, APG pretreatment improved cell viability and reduced LDH leakage. nih.govnih.gov

The protective mechanism of APG was linked to its anti-inflammatory properties. It was found to decrease the levels of pro-inflammatory cytokines TNF-α and IL-6, as well as reduce myeloperoxidase (MPO) activity and the expression of intercellular adhesion molecule-1 (ICAM-1). nih.govnih.gov Furthermore, both in vivo and in vitro experiments confirmed that APG could inhibit the phosphorylation of IκB-α and prevent the nuclear translocation of NF-κB, a key regulator of the inflammatory response. nih.govnih.gov Other flavonoid glycosides, such as vitexin (B1683572) (apigenin-8-C-β-D-glucopyranoside), have also been shown to be protective against myocardial I/R injury, primarily through their antioxidant properties. frontiersin.org

Neuroprotective Potential in Preclinical Studies

The neuroprotective effects of apigenin and its derivatives, including this compound, have been explored in various preclinical settings. These studies highlight its potential to enhance cognitive function and mitigate neuroinflammatory processes.

Cognitive Function and Memory Enhancement in Animal Models

Research in animal models suggests that apigenin and its glycosides can positively impact learning and memory. For instance, apigenin-7-glucoside has been shown to slow cognitive impairment in models of amnesia by inhibiting the overexpression of certain inflammatory enzymes. nih.gov In studies using transgenic mouse models of Alzheimer's disease, oral administration of apigenin improved spatial learning and memory. nih.gov These effects are thought to be linked to the compound's ability to reduce the burden of amyloid-β plaques and suppress oxidative damage. caldic.com A systematic review of preclinical studies further supports the role of apigenin in enhancing learning and memory in animal models of cognitive impairment. nih.gov The mechanisms underlying these benefits are believed to involve the activation of key signaling pathways in the brain, such as the ERK/CREB/BDNF pathway, which is crucial for neuroprotection and neurogenesis. caldic.comnih.gov

Protection Against Neuroinflammatory Stress

Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. Apigenin and its derivatives have demonstrated potent anti-inflammatory and antioxidant properties in preclinical models. caldic.comalzdiscovery.org Apigenin can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating the activity of immune cells in the central nervous system. mdpi.comnih.gov Studies have shown that apigenin can reduce the expression of inflammatory mediators like IL-6 and TNF-α. nih.govtbzmed.ac.ir Furthermore, it helps to preserve the integrity of neurons and astrocytes and reduces the microglial response to inflammatory stimuli. mdpi.com By mitigating oxidative stress and inflammation, this compound may help protect against the neuronal damage seen in neurodegenerative conditions. caldic.comtbzmed.ac.ir

Antidiabetic and Hypoglycemic Activities in Experimental Systems

The potential of this compound as an antidiabetic agent has been investigated through its effects on key enzymes involved in carbohydrate metabolism and its influence on cellular glucose utilization.

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is an enzyme that plays a crucial role in the digestion of carbohydrates. Inhibiting this enzyme can help to control blood sugar levels after a meal. researchgate.net Apigenin has been identified as a reversible, non-competitive inhibitor of α-glucosidase. researchgate.netacs.org The inhibitory activity of apigenin and its glycosides has been demonstrated in several in vitro studies. nih.gov While some studies suggest that the aglycone form, apigenin, is a more potent inhibitor than its glycoside derivatives, others have found that compounds like apigenin-7-O-glucoside also exhibit significant inhibitory activity against α-glucosidase. mdpi.com This inhibitory action is attributed to the binding of the flavonoid to the enzyme, which can prevent the breakdown of complex carbohydrates into simple sugars. researchgate.net

Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity

CompoundIC50 Value (µM)Source
Apigenin81 mdpi.com
Apigenin10.5 acs.org
Apigenin-7-O-glucosideNot specified, but showed activity mdpi.com
Apigenin-7-O-β-(6″-O-succinyl)-d-glucoside (SAG)0.485 mM nih.gov

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Glucose Consumption and Cellular Metabolism Enhancement

Beyond enzyme inhibition, apigenin and its derivatives have been shown to enhance glucose consumption at the cellular level. In studies using HepG2 cells, a human liver cancer cell line often used to model liver metabolism, apigenin derivatives significantly increased glucose uptake from the medium. nih.gov One particular derivative, apigenin-7-O-β-(6″-O-succinyl)-d-glucoside (SAG), was found to have a more potent effect on glucose consumption than the parent compound, apigenin, and another derivative, apigenin-7-glucosides (AG). nih.gov This suggests that modifications to the apigenin structure can enhance its ability to improve cellular glucose metabolism, a key aspect of managing diabetes. nih.gov

Antimicrobial and Antifungal Efficacy in In Vitro Systems

This compound has also been investigated for its ability to combat various microbial and fungal pathogens in laboratory settings.

Studies have demonstrated the antifungal activity of apigenin and its glycosides against a range of fungal species, including various Candida and Aspergillus species. nih.govmdpi.com Apigenin-7-O-glucoside has shown considerable antifungal activity against several Candida isolates. excli.de The mechanisms of its antifungal action are thought to involve the disruption of the fungal cell membrane and the inhibition of reactive oxygen species. excli.denih.gov In some cases, apigenin-7-O-glucoside has been found to be more effective than apigenin itself in inhibiting fungal growth and inducing cell death in fungal cells. excli.denih.gov The broad-spectrum antifungal potential of apigenin derivatives makes them promising candidates for the development of new antifungal agents, especially in light of increasing resistance to existing drugs. nih.gov

Table 2: Antifungal Activity of Apigenin and its Derivatives

CompoundFungal Strain(s)Minimum Inhibitory Concentration (MIC)Source
Apigenin-7-O-β-D-glucosideA. niger, C. albicans, C. guilliermondii, S. cerevisiae, C. neoformans, R. rubra, T. cutaneum7.5–62.5 μg/mL nih.gov
ApigeninCandida spp.5 μg/mL oup.com
Apigenin-7-O-glucosideCandida spp.Not specified, but showed activity excli.de
Apigenin-7-glucosideAspergillus fumigatusNot specified, but showed activity mdpi.com

MIC refers to the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Enzyme Inhibition and Modulation Beyond Specific Disease Contexts (e.g., Tyrosinase, Cholinesterases, Squalene (B77637) Epoxidase)

This compound has demonstrated varied interactions with several enzymes that are not directly linked to a specific disease pathology but are significant in various biological processes. These interactions range from potent inhibition to the enhancement of enzyme activity, highlighting the compound's diverse modulatory potential.

Tyrosinase: Contrary to the inhibitory activity often sought for skin-lightening agents, research indicates that this compound can enhance the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis. In studies involving B16F10 melanoma cells, this compound was found to increase both tyrosinase activity and the subsequent production of melanin. nih.govmedchemexpress.commedchemexpress.comnih.gov This suggests a potential application for this compound in promoting pigmentation. nih.gov One study reported that while it exhibited weak anti-tyrosinase activity in one context, it stimulated melanin synthesis in another. researchgate.net

Cholinesterases: The effect of this compound on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been investigated. One study reported weak inhibitory activity against both enzymes, with a 30% inhibition of acetylcholinesterase and a 13% inhibition of butyrylcholinesterase at a concentration of 100 µg/mL. mdpi.comresearchgate.net However, a molecular docking study has suggested that this compound exhibits a very high binding affinity for both AChE and BChE, indicating a potential for more significant interaction than observed in some in vitro assays. researchgate.netdergipark.org.trijpbp.com

Squalene Epoxidase: In the context of sterol biosynthesis, this compound has been identified as a potent inhibitor of squalene epoxidase (SQLE). nih.govresearchgate.nettandfonline.com An in vitro inhibition assay determined its IC50 value to be 1.74 ± 0.05 μM. nih.govtandfonline.com Further investigation into its mechanism of action revealed that this compound acts as a competitive inhibitor of SQLE. nih.govtandfonline.com Molecular docking studies have supported these findings, showing a high binding affinity of -10.7 kcal/mol for the active site of SQLE. nih.govresearchgate.net

EnzymeEffect of this compoundResearch Finding
Tyrosinase Enhancement of activity and melanin synthesisIncreased tyrosinase activity and melanin production in B16F10 melanoma cells. nih.govmedchemexpress.commedchemexpress.comnih.gov
Acetylcholinesterase (AChE) Weak Inhibition30% inhibition at 100 µg/mL. mdpi.comresearchgate.net High binding affinity in molecular docking studies. researchgate.netdergipark.org.trijpbp.com
Butyrylcholinesterase (BChE) Weak Inhibition13% inhibition at 100 µg/mL. mdpi.comresearchgate.net High binding affinity in molecular docking studies. researchgate.netdergipark.org.trijpbp.com
Squalene Epoxidase (SQLE) Potent Competitive InhibitionIC50 = 1.74 ± 0.05 μM. nih.govtandfonline.com High binding affinity (-10.7 kcal/mol) in molecular docking studies. nih.govresearchgate.net

Cellular Differentiation Induction (e.g., Hematopoietic Stem Cells)

This compound has been shown to play a role in directing the differentiation of hematopoietic stem cells (HSCs), the progenitor cells for all blood cell lineages. Specifically, research has highlighted its capacity to promote erythroid differentiation.

Studies have demonstrated that this compound specifically induces the differentiation of CD34+ hematopoietic stem cells towards the erythroid lineage, which is responsible for the production of red blood cells. medchemexpress.com This induction is accompanied by an inhibition of myeloid differentiation. The pro-erythroid effect of this compound is further substantiated by the observed increase in the expression of hemoglobin genes, including α-hemoglobin, β-hemoglobin, and γ-hemoglobin, as well as the erythroid transcription factor GATA1. The underlying mechanism for this differentiation-inducing effect on hematopoietic stem cells has been suggested to involve the activation of the JAK/STAT signaling pathway.

Cell TypeEffect of this compoundKey Research Findings
Hematopoietic Stem Cells (CD34+) Induction of Erythroid DifferentiationSpecifically directs differentiation towards the erythroid lineage while inhibiting myeloid differentiation. medchemexpress.com
Increases the expression of α, β, and γ-hemoglobin genes.
Upregulates the expression of the erythroid transcription factor GATA1.
The JAK/STAT signaling pathway is implicated in the mechanism of action.

Molecular and Cellular Mechanisms Underlying Apigenin 7 D Glucoside Bioactivity

Direct Interaction with Biological Targets and Receptors

The bioactivity of a compound often begins with its direct interaction with specific cellular proteins, such as receptors or enzymes. For Apigenin-7-D-glucoside, research suggests potential interactions with components of metabolic signaling pathways. Studies indicate that this compound may play a role in managing diabetic complications by enhancing the tyrosine phosphorylation of the insulin receptor-β. targetmol.com This phosphorylation is a critical step in activating the insulin signaling cascade, which subsequently facilitates the translocation of glucose transporter type 4 (GLUT4), a key protein responsible for glucose uptake into cells. targetmol.com While these findings point towards an interaction with the insulin signaling pathway, detailed studies on the direct binding affinity and kinetics of this compound to specific receptors remain an area for further investigation. Research has also noted its weak inhibitory effects on enzymes like tyrosinase and butyrylcholinesterase. mdpi.com

Modulation of Intracellular Signaling Pathways

This compound exerts significant influence over multiple intracellular signaling pathways that are central to cellular function and pathology. Its ability to modulate these networks is a cornerstone of its biological effects.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. This compound has been shown to be a potent modulator of this pathway. Its anti-inflammatory activities are strongly associated with the inhibition of NF-κB activation. mdpi.comnih.gov The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). mdpi.commdpi.comnih.gov Under normal conditions, IκB binds to NF-κB, sequestering it in the cytoplasm. By stabilizing IκB, this compound ensures that NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Furthermore, studies in macrophage cell lines demonstrate that Apigenin-7-O-glucoside exerts strong inhibitory effects on the lipopolysaccharide (LPS)-induced NF-κB/NLRP3/caspase-1 signaling cascade. researchgate.net

Table 1: Research Findings on NF-κB Pathway Modulation by this compound
Cell/Model SystemStimulusObserved Effect of this compoundDownstream Consequences
RAW 264.7 MacrophagesLPSInhibition of IκB phosphorylationSuppression of iNOS and COX-2 expression
Mouse model of acute lung injuryLPSInhibition of the IκB pathwayReduced lung inflammation
Macrophage RAW 246.7 cellsLPSInhibition of NF-κB/NLRP3/caspase-1 signalingDecreased inflammatory response

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), is crucial for translating extracellular stimuli into a wide range of cellular responses, including inflammation and apoptosis. Research has demonstrated that this compound can regulate this pathway as part of its anti-inflammatory mechanism. mdpi.comnih.gov Specifically, in models of acute lung injury, the compound was found to exert its effects through the inhibition of MAPK phosphorylation. nih.gov A related compound, Apigenin-7-O-β-d-glucuronide, has been shown to inhibit the phosphorylation of both p38 MAPK and ERK, suggesting a potential mechanism for this compound as well. nih.gov By inhibiting the activation of these key kinases, the compound can effectively block downstream inflammatory signaling.

Table 2: Research Findings on MAPK Pathway Regulation by this compound
Model SystemKey Kinases TargetedObserved Effect of this compoundOutcome
LPS-induced acute lung injury in miceMAPK familyInhibition of MAPK phosphorylationAnti-inflammatory effect
LPS-stimulated RAW 264.7 macrophages (related glucuronide compound)p38 MAPK, ERKInhibition of p38 and ERK phosphorylationDecreased inflammatory mediator production

The PI3K/AKT/PTEN signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. This compound has been identified as an important modulator of this axis. In lung cancer cells, it was found to repress the PI3K/Akt/mTOR pathway, leading to suppressed proliferation and the induction of apoptosis. semanticscholar.org Further research in cervical cancer HeLa cells has shown that Apigenin-7-O-glucoside promotes apoptosis and inhibits cell migration by acting through the PTEN/PI3K/AKT pathway. semanticscholar.orgkisti.re.kr The tumor suppressor PTEN (Phosphatase and tensin homolog) is a negative regulator of the PI3K/AKT pathway. By modulating PTEN, this compound can effectively downregulate the pro-survival signals transmitted by PI3K and AKT, thereby sensitizing cancer cells to apoptosis.

Table 3: Research Findings on PI3K/AKT/PTEN Pathway Interventions by this compound
Cell LinePathway ComponentObserved Effect of this compoundCellular Outcome
Human Lung Carcinoma (A549) & NSCLC (H1975)PI3K, AKT, mTORWeakened phosphorylation (inhibition)Repressed proliferation, promoted apoptosis
Cervical Cancer (HeLa)PTEN/PI3K/AKTModulation of the pathwayPromoted apoptosis, inhibited cell migration

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming the basis of the Nrf2-dependent antioxidant system. While the aglycone apigenin (B1666066) and other apigenin derivatives are known to activate this protective pathway, the specific molecular mechanisms by which this compound directly engages and activates the Nrf2 system are less clearly defined in the scientific literature. Studies on a related compound, Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside, have shown it can induce Nrf2 nuclear translocation, but this cannot be directly extrapolated to this compound. nih.govnih.gov

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. The activity of GSK-3β is primarily regulated by inhibitory phosphorylation at the Ser9 residue, often via the PI3K/AKT pathway. nih.gov Research has linked the modulation of GSK-3β to the bioactivity of apigenin and some of its derivatives. For instance, increased phosphorylation of GSK-3β has been shown to mediate the Nrf2 activation induced by an acylated apigenin glycoside. nih.govnih.gov However, direct evidence detailing the specific effect of this compound on the phosphorylation state of GSK-3β is not extensively documented, distinguishing its known mechanisms from those of its related compounds.

Gene Expression and Protein Level Regulation

Apigenin-7-O-glucoside (AP7G), also known as Apigetrin (B1665589) or Cosmosiin, exerts its biological effects by modulating a variety of signaling pathways and regulating the expression of key genes and proteins involved in cellular processes such as apoptosis, inflammation, and cell cycle control. Research has demonstrated its ability to influence these mechanisms in different cell types, particularly in cancer and inflammatory models.

In the context of cancer, studies on human colon carcinoma HCT116 cells have shown that AP7G can induce apoptosis by altering the expression of critical regulatory genes. nih.gov Treatment with AP7G leads to an upregulation of pro-apoptotic genes like Bax and the tumor suppressor gene p53. nih.gov Specifically, a notable 2.5-fold induction in p53 expression and a 2-fold induction in Bax expression were observed following treatment. nih.gov Furthermore, AP7G was found to upregulate the expression of the SOX9 gene by approximately 2.5-fold in these cells. nih.gov In contrast, the expression levels of genes such as Cyclin D1 and c-Myc did not show significant changes upon treatment with the compound. nih.gov In cervical cancer HeLa cells, Apigenin-7-glucoside has been shown to upregulate the expression level of the total and nuclear p16 protein, which plays a crucial role in cell cycle regulation. nih.gov

The anti-inflammatory properties of Apigenin-7-O-glucoside are also linked to its ability to regulate protein expression and signaling pathways. The compound has been shown to inhibit the secretion of pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com This inhibition is mediated through the suppression of the phosphorylation of mitogen-activated protein kinases (MAPK) and the nuclear factor-κB (NF-κB) pathways. mdpi.com By inhibiting these pathways, AP7G effectively downregulates the expression of inflammatory mediators. mdpi.com For instance, it reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com Another study on a related derivative, apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside, further supports the role of the NF-κB pathway, showing a decrease in the expression level of phospho-IκB-α and inhibition of NF-κB translocation to the nucleus. nih.gov

The table below summarizes the observed effects of Apigenin-7-O-glucoside on various genes and proteins.

Cell LineGene/ProteinEffect of Apigenin-7-O-glucosideAssociated Pathway/Function
HCT116 (Colon Cancer)Bax~2-fold inductionApoptosis
HCT116 (Colon Cancer)p53~2.5-fold inductionApoptosis, Tumor Suppression
HCT116 (Colon Cancer)SOX9~2.5-fold inductionTranscription Regulation
HCT116 (Colon Cancer)Cyclin D1No significant changeCell Cycle Regulation
HCT116 (Colon Cancer)c-MycNo significant changeCell Proliferation
HeLa (Cervical Cancer)p16Upregulation (total and nuclear)Cell Cycle Regulation, Tumor Suppression
Macrophages (LPS-induced)iNOSInhibition/DownregulationInflammation
Macrophages (LPS-induced)COX-2Inhibition/DownregulationInflammation
Macrophages (LPS-induced)TNF-α, IL-6, IL-1βReduction in expressionInflammation
GeneralNF-κB, MAPKInhibition of phosphorylationInflammatory Signaling

Cellular Homeostasis and Membrane Integrity Modulation

Apigenin-7-O-glucoside plays a significant role in maintaining cellular homeostasis, primarily through its potent antioxidant activity and its ability to modulate membrane integrity. medchemexpress.com Its capacity to scavenge reactive oxygen species (ROS) is a key mechanism underlying its protective effects. medchemexpress.comabmole.com ROS are highly reactive molecules that can cause damage to cellular components, leading to oxidative stress and disrupting cellular homeostasis. Apigenin-7-O-glucoside demonstrates strong antioxidant activity against ROS in a concentration-dependent manner. medchemexpress.com Studies have shown that it can achieve a reduction of both intracellular and extracellular ROS, suggesting this is a primary mechanism of its bioactivity. nih.gov

Beyond its antioxidant effects, Apigenin-7-O-glucoside can directly impact the physical barrier of cells—the plasma membrane. This is particularly evident in its antifungal activity against pathogens like Candida albicans. Research indicates that AP7G compromises the membrane integrity of C. albicans cells, and does so more rapidly than its aglycone counterpart, apigenin. nih.govresearchgate.net This disruption leads to the breakdown of the plasma membrane, causing the leakage of intracellular components, such as nucleotides. nih.gov This effect is a strong indicator of compromised membrane integrity, suggesting that the compound may act directly on the cell membrane surface to induce rupture. nih.gov

The table below details the effects of Apigenin-7-O-glucoside on cellular homeostasis and membrane integrity.

Target/ProcessOrganism/Cell TypeObserved EffectMechanism
Reactive Oxygen Species (ROS)In vitro assaysScavenging of intra- and extracellular ROSAntioxidant Activity
Plasma Membrane IntegrityCandida albicansCompromised membrane integrity; increased nucleotide leakageDirect action on the cell membrane surface, leading to rupture

Pharmacokinetics and Biotransformation of Apigenin 7 D Glucoside in Preclinical Models

Absorption and Distribution in Experimental Systems

Once in circulation, the distribution of A7G and its metabolites has been investigated. Following intravenous administration of a Humulus scandens extract containing A7G to rats, the compound was successfully quantified in plasma, allowing for pharmacokinetic analysis nih.gov. Interestingly, the systemic exposure to the aglycone, apigenin (B1666066), is significantly enhanced when administered as its glucuronide metabolite compared to when apigenin is given alone elsevierpure.com. After oral administration of apigenin-7-O-glucuronide (a common metabolite) to rats, the maximum concentration (Cmax) and area under the curve (AUC) for apigenin were 2.62-fold and 14.3-fold higher, respectively, than after administering an equivalent dose of apigenin elsevierpure.com. This suggests that glycosylation can influence the pharmacokinetic profile, potentially acting as a natural prodrug to improve the systemic availability of the aglycone elsevierpure.com.

Pharmacokinetic Parameters of Apigenin and its Metabolites in Rats
MoleculeAdministrationCmax (ng/ml)Tmax (h)AUC (ng*h/ml)Half-life (T1/2) (h)
ApigeninOral42 ± 20.50 ± 0.01659 ± 252.11 ± 0.03
Glucuronide metaboliteOral43 ± 41.23 ± 0.13351 ± 134.69 ± 0.05
Sulfonate metaboliteOral13 ± 21.07 ± 0.0920 ± 210.97 ± 0.13
ApigeninIV10934 ± 1730N/A3312 ± 4731.75 ± 1.18
Data adapted from studies on rat models nih.gov.

Metabolic Pathways and Metabolite Formation in Preclinical Contexts

The biotransformation of Apigenin-7-D-glucoside is extensive and involves multiple stages, including deglycosylation, phase I, and phase II metabolism nih.gov. The initial and critical step is the hydrolysis of the glycosidic bond to release the aglycone, apigenin. This process is carried out by β-glucosidases present in the small intestine and, most significantly, by the intestinal microbiota nih.govnih.gov.

Once apigenin is formed, it undergoes significant metabolism in both the intestine and the liver elsevierpure.com. Phase I metabolism can occur, with cytochrome P450 enzymes hydroxylating apigenin to form metabolites such as luteolin (B72000) nih.govcaldic.com. Subsequently, apigenin and its phase I metabolites are subject to extensive phase II conjugation reactions, primarily glucuronidation and sulfation nih.gov. Studies using rat hepatic and intestinal S9 fractions confirm that both apigenin and its glucuronide metabolites are significantly metabolized, with the intestine playing a greater role than the liver in its pre-systemic elimination elsevierpure.com.

In studies comparing germ-free and human microbiota-associated (HMA) rats, the metabolic profile of A7G was markedly different. In germ-free rats, metabolites detected in urine and feces included apigenin, luteolin, and their conjugates researchgate.netnih.gov. In contrast, HMA rats produced a wider array of metabolites, including naringenin (B18129), eriodictyol, phloretin (B1677691), and several phenolic acids such as 3-(4-hydroxyphenyl)propionic acid, 3-(3,4-dihydroxyphenyl)propionic acid, 3-(3-hydroxyphenyl)propionic acid, and 4-hydroxycinnamic acid, in both free and conjugated forms researchgate.netnih.gov. This highlights the profound impact of gut flora on the metabolic fate of A7G.

Elimination and Excretion Mechanisms in Animal Models

The elimination of this compound and its metabolites occurs through both renal and fecal routes. However, the total recovery of the administered dose is generally low in preclinical models. In studies with both germ-free and HMA rats, the total excretion of A7G and its metabolites over 48 hours was only 11% and 13% of the initial dose, respectively researchgate.netnih.gov.

The route of excretion is heavily influenced by the presence of intestinal microbiota. In germ-free rats, the metabolites, primarily apigenin and its conjugates, were mainly excreted in the feces researchgate.netnih.gov. Conversely, in HMA rats, the metabolites were predominantly recovered from the urine, with 3-(4-hydroxyphenyl)propionic acid being the principal urinary metabolite researchgate.netnih.gov. This shift from fecal to urinary excretion underscores the role of the microbiota in breaking down the flavonoid structure into smaller, more readily absorbable and renally cleared phenolic acids researchgate.netnih.gov. Another study in rats using an oral extract containing A7G found that over 72 hours, the total urinary excretion was 16.6% and the cumulative fecal excretion was 28.6% caldic.com.

Excretion of A7G and Metabolites in Preclinical Rat Models
ModelTime FrameTotal Excretion (% of Dose)Primary RouteMajor Metabolite Excreted
Germ-Free Rats48 h11%FecesApigenin and its conjugates
Human Microbiota-Associated (HMA) Rats48 h13%Urine3-(4-hydroxyphenyl)propionic acid
Data derived from comparative studies in rats researchgate.netnih.gov.

Role of Intestinal Microbiota in Biotransformation and Deglycosylation

The intestinal microbiota plays an indispensable role in the biotransformation of this compound nih.gov. The low bioavailability of flavonoids like apigenin means they have prolonged contact time with the gut microbiota, which can act as a substrate for microbial enzymes frontiersin.org. The primary action of the microbiota is deglycosylation, the cleavage of the glucose moiety from the apigenin backbone. This step is crucial, as the aglycone form (apigenin) is more readily absorbed than its glycoside counterpart nih.gov.

Specific bacterial species have been identified as capable of this conversion. In vitro studies have shown that cell extracts from Eubacterium ramulus and Bacteroides distasonis can convert A7G to apigenin nih.govmdpi.com. Furthermore, the gut microbiota is responsible for the subsequent degradation of the flavonoid's C-ring structure, leading to the formation of various smaller phenolic compounds researchgate.net. For instance, Clostridium orbiscindens, an anaerobic bacterium isolated from human feces, has been shown to degrade apigenin into 3-(4-hydroxyphenyl)propionic acid, with naringenin and phloretin as intermediate products mdpi.com. The significant difference in the metabolic profiles and excretion patterns between germ-free and HMA rats provides strong evidence that the gut microbiota is a major contributor to the metabolism of dietary A7G nih.govnih.gov.

Influence of Transporter Proteins and Metabolic Enzymes on Disposition

The disposition of this compound and its metabolites is regulated by a series of metabolic enzymes and transporter proteins. Epithelial β-glucosidases, such as lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG), are key enzymes in the small intestine that contribute to the initial deglycosylation of A7G into apigenin nih.govcaldic.com. This enzymatic hydrolysis is a critical step for subsequent absorption and metabolism nih.gov.

Following absorption and metabolism within the enterocytes, transporter proteins are involved in the efflux of the resulting conjugates back into the intestinal lumen or into circulation. Studies using the human Caco-2 cell culture model, which mimics the intestinal barrier, have shed light on this process. The intestinal efflux of phase II conjugates of apigenin, such as glucuronides and sulfates, appears to be the rate-limiting step in their intestinal excretion nih.gov. This efflux is mediated by specific transporter proteins. Research has shown that Multidrug Resistance-Associated Proteins (MRPs) are involved in the efflux of both apigenin glucuronide and sulfate (B86663) conjugates. In contrast, Organic Anion Transporters (OATs) were found to be involved specifically in the excretion of apigenin sulfate nih.gov. The activity of these transporters ultimately influences the systemic bioavailability and disposition of metabolites derived from A7G.

Structure Activity Relationship Sar Studies of Apigenin 7 D Glucoside and Its Derivatives

Impact of Glycosylation on Biological Activity (e.g., Comparison with Apigenin (B1666066) Aglycone)

Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, significantly alters the physicochemical and biological properties of apigenin. The presence of the glucose unit at the 7-position of apigenin influences its solubility, bioavailability, and how it interacts with cellular targets, leading to different or modified biological effects compared to its aglycone form, apigenin.

One of the primary effects of glycosylation is increased water solubility. Apigenin-7-O-glucoside is noted for having better solubility compared to the poorly soluble apigenin, which can enhance its bioavailability and application in various formulations nih.govnih.gov. This modification is a well-known strategy to improve the pharmacological properties of flavonoids nih.gov.

Research comparing the biological activities of Apigenin-7-D-glucoside and apigenin has yielded activity-dependent results. For instance, in studies on antifungal and cytotoxic effects, this compound demonstrated more potent activity than apigenin. It showed stronger growth inhibition against Candida albicans and C. glabrata nih.gov. Furthermore, it was more effective in reducing the viability and inducing cell death in HCT116 colon cancer cells nih.govresearchgate.net. The breakdown of the C. albicans plasma membrane was also achieved more rapidly with the glucoside form nih.gov. These findings suggest the sugar moiety plays a critical role in enhancing these specific biological actions nih.gov.

Conversely, in some contexts, the aglycone form exhibits superior activity. For example, apigenin was reported to have better hypoglycemic activity by inhibiting α-glucosidase than its glycosylated derivatives nih.gov. This indicates that for certain enzyme interactions, the presence of the glucose molecule may hinder the binding to the active site.

However, in other areas, glycosylation proves beneficial. Glucosylation has been associated with increased antioxidant and anti-proliferative activities nih.gov. This compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) in a concentration-dependent manner medchemexpress.comabmole.com.

Biological ActivityThis compound (A7G)Apigenin (Aglycone)Key Findings
Antifungal (Candida) More potentLess potentA7G is a more potent growth inhibitor nih.gov.
Cytotoxicity (HCT116 cells) More effectiveLess effectiveA7G is more effective in reducing cell viability and inducing apoptosis nih.govresearchgate.net.
Solubility HigherLowerGlycosylation improves water solubility nih.govnih.gov.
Hypoglycemic (α-glucosidase inhibition) Less activeMore activeThe aglycone form shows better inhibitory activity nih.gov.
Antioxidant (ROS scavenging) Significant activityActiveGlucosylation is linked to higher antioxidant properties nih.govmedchemexpress.comabmole.com.

Molecular Docking and Computational Studies of Receptor and Enzyme Interactions

Molecular docking and computational simulations provide valuable insights into the binding modes and interactions between this compound and various biological targets, such as enzymes and receptors. These studies help to elucidate the molecular basis of its biological activities.

In the context of Alzheimer's disease, molecular docking studies investigated the potential of this compound (A7G) as a multi-targeted agent. The studies revealed very high binding affinities of A7G towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding energy values of -9.42 kcal/mol and -9.60 kcal/mol, respectively ijpbp.comijpbp.comresearchgate.net. These affinities were found to be stronger than those of the reference drug, rivastigmine ijpbp.comresearchgate.net. The affinities for amyloid precursor protein (APP) and 42-residue beta-amyloid peptide (Aβ) were moderately strong ijpbp.comijpbp.comresearchgate.net.

Docking studies have also been employed to understand the potential of this compound in managing diabetic complications. One study showed a docking model of Apigenin-7-O-β-D-glucoside interacting with aldose reductase, an enzyme implicated in diabetic complications researchgate.net. Another computational analysis investigating its effect on type 2 diabetes targets found that this compound had a higher negative free binding energy than the standard drug acarbose when binding to both α-amylase (−45.02 kcal/mol) and α-glucosidase (−38.28 kcal/mol) researchgate.net.

Furthermore, in cancer research, molecular docking analysis was used to explore the mechanism behind A7G's ability to impede malignant phenotypes in cervical cancer cells. The results indicated a potential interaction between this compound and anion exchanger 1 (AE1), which may in turn enhance the activation of the p16 tumor suppressor protein nih.gov.

Target Enzyme/ProteinBinding Affinity / Energy (kcal/mol)Study Context
Acetylcholinesterase (AChE) -9.42Alzheimer's Disease ijpbp.comijpbp.comresearchgate.net
Butyrylcholinesterase (BChE) -9.60Alzheimer's Disease ijpbp.comijpbp.comresearchgate.net
Amyloid Precursor Protein (APP) -6.10Alzheimer's Disease ijpbp.comijpbp.com
Beta-amyloid peptide (Aβ) -6.00Alzheimer's Disease ijpbp.comijpbp.com
α-Amylase -45.02Type 2 Diabetes researchgate.net
α-Glucosidase -38.28Type 2 Diabetes researchgate.net
Aldose Reductase Not specifiedDiabetic Complications researchgate.net
Anion Exchanger 1 (AE1) Not specifiedCervical Cancer nih.gov

Chemical Modifications and Analog Design for Enhanced Bioactivity

To improve the therapeutic potential of this compound, researchers have explored chemical modifications and the design of novel analogs. These strategies aim to enhance properties such as bioactivity, stability, and bioavailability.

One example of chemical modification is the enzymatic synthesis of an acylated derivative. Apigenin-7-O-β-(6″-O)-succinyl-d-glucoside (SAG) was produced from this compound nih.gov. In vitro experiments comparing the hypoglycemic activity of these compounds found that the succinylated derivative, SAG, had better hypoglycemic effectiveness than its precursor. This suggests that the addition of the succinyl group may positively influence its ability to inhibit α-glucosidase nih.gov.

Biosynthetic approaches using engineered microorganisms also offer a pathway to create novel analogs. Engineered Corynebacterium glutamicum has been used to produce various apigenin glucosides by transferring glucose moieties to different positions on the apigenin backbone. This method has successfully yielded Apigenin-4'-O-β-glucoside (APG1), Apigenin-7-O-β-glucoside (APG2), and Apigenin-4',7-O-β-diglucoside (APG3), demonstrating a cost-effective system for modifying plant secondary metabolites to potentially increase their pharmacokinetic activities nih.gov.

The study of closely related flavonoid glycosides also provides insights for analog design. For instance, luteolin-7-O-glucoside, which differs from this compound only by an additional hydroxyl group on the B-ring, has shown significant acetylcholinesterase inhibitory effects. It has been suggested that this molecule could be further transformed through chemical derivatization to create even more effective compounds mdpi.com. This highlights the potential for enhancing bioactivity through targeted structural modifications of the flavonoid core or the glycosidic part.

Synergistic and Antagonistic Interactions of Apigenin 7 D Glucoside

Combinatorial Effects with Other Flavonoids and Phytochemicals

The study of flavonoid combinations is crucial, as these compounds often coexist in plants and dietary sources. Research into the synergistic and antagonistic interactions of apigenin (B1666066) and its glycosides with other phytochemicals aims to understand how these combinations might enhance biological activity.

One area of investigation is the combined effect on enzymatic activity. For instance, studies on the aglycone apigenin have explored its interactions with other flavonoids in inhibiting α-glucosidase, an enzyme relevant to carbohydrate metabolism. An isobolographic analysis of the interaction between apigenin and other flavonoids, such as myricetin (B1677590) and morin, revealed concentration-dependent effects. researchgate.net At lower concentrations, these combinations exhibited synergistic inhibition of α-glucosidase, while at higher concentrations, the interaction tended to become additive or even antagonistic. researchgate.net This suggests that the ratio and concentration of co-administered flavonoids are critical factors in determining the nature of their combined effect.

While direct studies on apigenin-7-d-glucoside combinations are less common, the principle of synergistic interaction among flavonoids is well-documented. researchgate.net Flavonoids like apigenin-7-O-glucoside and luteolin-7-O-glucoside are often isolated from the same plant sources, prompting investigations into their collective biological activities. mdpi.com The rationale for expecting synergistic effects stems from the potential for different flavonoids to act on multiple targets within a biological pathway or to enhance each other's bioavailability and stability.

Table 1: Interaction of Apigenin with Other Flavonoids Against α-Glucosidase
Flavonoid CombinationEffect at Low ConcentrationEffect at High ConcentrationEnzymatic TargetReference Study Finding
Apigenin + MyricetinSynergisticAdditive or Antagonisticα-GlucosidaseThe combination showed a synergistic inhibitory effect at lower concentrations. researchgate.net
Apigenin + MorinSynergisticAdditive or Antagonisticα-GlucosidaseA synergistic interaction was observed at low concentrations, which shifted at higher levels. researchgate.net

Interaction with Conventional Therapeutic Agents in Preclinical Settings

A significant area of preclinical research involves evaluating the potential of natural compounds like this compound to act as chemosensitizers or to enhance the efficacy of conventional drugs. nih.gov This approach seeks to improve therapeutic outcomes, potentially reduce required drug doses, and overcome drug resistance. nih.gov

In the context of oncology, apigenin-7-glucoside (A7G) has been shown to enhance the sensitivity of cancer cells to standard chemotherapeutic agents. A study on cervical cancer (HeLa) cells under hypoxic conditions found that A7G intervention strengthened the cells' sensitivity to both oxaliplatin (B1677828) and paclitaxel (B517696). nih.gov Hypoxia is known to contribute to chemoresistance, and A7G appeared to counteract this effect, suggesting a role as a potential adjunct in chemotherapy. nih.gov

Beyond cancer, the combinatorial effects have been explored in infectious disease models. In one preclinical study, apigenin-7-O-glucoside was tested in combination with pyrimethamine (B1678524), a conventional drug used to treat toxoplasmosis. The combination of apigenin-7-O-glucoside and pyrimethamine demonstrated an additive inhibitory effect against the growth of Toxoplasma gondii tachyzoites in vitro. nih.gov The 50% effective concentration (EC₅₀) of the combination was lower than the EC₅₀ of either compound administered alone, indicating a beneficial interaction. nih.gov Furthermore, the combination exhibited a high selectivity index, suggesting it was significantly more toxic to the parasite than to host cells. nih.gov

Table 2: Preclinical Interactions of this compound with Therapeutic Agents
Therapeutic AgentModel SystemObserved InteractionKey Finding
OxaliplatinHeLa Cervical Cancer Cells (in vitro, hypoxic)SensitizationApigenin-7-glucoside strengthened the sensitivity of hypoxic cancer cells to oxaliplatin. nih.gov
PaclitaxelHeLa Cervical Cancer Cells (in vitro, hypoxic)SensitizationApigenin-7-glucoside enhanced the sensitivity of cancer cells to paclitaxel under hypoxic conditions. nih.gov
PyrimethamineToxoplasma gondii (in vitro)Additive EffectThe combination inhibited parasite growth more effectively (EC₅₀ of 0.40 µg/mL) than either apigenin-7-O-glucoside (EC₅₀ of 0.80 µg/mL) or pyrimethamine (EC₅₀ of 1.05 µg/mL) alone. nih.gov

Current Research Challenges and Future Directions for Apigenin 7 D Glucoside

Strategies for Enhanced Bioavailability and Targeted Delivery in Preclinical Research

A primary challenge in the therapeutic development of Apigenin-7-D-glucoside is its limited oral bioavailability. frontiersin.orgmdpi.com Like its aglycone, apigenin (B1666066), A7G is lipophilic and can be inactivated in the acidic environment of the gastrointestinal tract. frontiersin.orgmdpi.com The glycosidic form, while more water-soluble than apigenin, still faces significant hurdles in absorption. frontiersin.org Research indicates that the bioavailability of apigenin-7-O-glucoside can be as low as 30% in some models, with human intestinal microbiota playing a crucial role in its metabolism and subsequent absorption. researchgate.net The deglycosylation of A7G by gut bacteria to form the more readily absorbable apigenin is a key step. researchgate.netnih.gov

To address these bioavailability issues, preclinical research is exploring nanotechnology-based delivery systems. These strategies aim to protect the compound from degradation, improve its solubility, and facilitate targeted delivery to specific tissues. mdpi.com One innovative approach involves the encapsulation of A7G within multi-site reactive oxygen species (ROS) scavenging nanoparticles. nih.gov In a preclinical model of intestinal ischemia-reperfusion injury, these nanoparticles, termed PDN@AGL, successfully protected intestinal tissues by reducing lipid peroxidation and inhibiting ferroptosis, demonstrating the potential of targeted delivery systems to enhance therapeutic efficacy. nih.gov

Table 1: Preclinical Strategies to Enhance Bioavailability of this compound

StrategyDescriptionPreclinical Findings
Nanoparticle Encapsulation Encapsulating A7G in nanoparticles (e.g., PDN@AGL) designed to scavenge reactive oxygen species (ROS).Protected intestinal tissues from ischemia-reperfusion injury by reducing ROS levels and inhibiting ferroptosis. nih.gov
Understanding Microbiota Role Investigating the influence of gut microbiota on A7G metabolism.Human intestinal microbiota significantly metabolizes A7G, influencing its bioavailability and the profile of its metabolites. researchgate.netnih.gov

Elucidation of Novel Molecular Targets and Signaling Cascades

Recent preclinical studies have made significant strides in identifying the molecular targets and signaling pathways modulated by this compound. This research is crucial for understanding its mechanism of action across various disease models. A7G has been shown to exert its effects by interacting with key cellular signaling cascades involved in cell proliferation, apoptosis, inflammation, and oxidative stress.

In cancer research, A7G has been found to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. nih.govajol.info One of the key pathways identified is the PI3K/Akt/mTOR pathway. A7G has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR in lung cancer cells, leading to reduced proliferation and increased apoptosis. ajol.info Another study in cervical cancer cells demonstrated that A7G promotes apoptosis through the PTEN/PI3K/AKT pathway. nih.gov Furthermore, A7G can induce the accumulation of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects. ajol.info

Beyond cancer, A7G has been investigated for its role in neurodegenerative diseases and inflammation. Molecular docking studies suggest that A7G could act as a multi-targeted agent in Alzheimer's disease by exhibiting a high binding affinity for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ijpbp.comresearchgate.net In models of inflammation, A7G has been shown to inhibit the production of nitric oxide and downregulate inflammatory pathways like MAPK. mdpi.comcaymanchem.com

Table 2: Key Molecular Targets and Signaling Pathways of this compound

Disease ContextMolecular Target/PathwayEffect of A7G
Cancer PI3K/Akt/mTOR PathwayRepresses phosphorylation, leading to inhibited proliferation and induced apoptosis. ajol.info
Cancer PTEN/PI3K/AKT PathwayPromotes apoptosis in cervical cancer cells. nih.gov
Cancer Bcl-2 family proteins, Caspase 9/3Regulates protein expression to promote cytochrome c release and activate caspases. nih.gov
Inflammation MAPK PathwayInhibits phosphorylation, reducing inflammation in acute lung injury models. mdpi.comcaymanchem.com
Alzheimer's Disease Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Exhibits high binding affinity, suggesting potential inhibitory activity. ijpbp.comresearchgate.net
General Reactive Oxygen Species (ROS)Scavenges ROS and can also induce ROS accumulation in cancer cells. ajol.infomedchemexpress.com

Development of Advanced Preclinical Models for Disease-Specific Studies

The evaluation of this compound's therapeutic potential relies heavily on the use of sophisticated preclinical models that can accurately mimic human diseases. Researchers utilize a combination of in vitro and in vivo models to investigate the compound's efficacy and mechanism of action in specific pathological contexts.

In vitro studies commonly employ human cancer cell lines to assess the anti-proliferative and pro-apoptotic effects of A7G. For instance, HeLa (cervical cancer), A549, and H1975 (lung cancer) cell lines have been instrumental in demonstrating A7G's ability to inhibit cancer cell growth and migration. nih.govajol.info Studies have also used these models to explore A7G's effects under specific conditions, such as hypoxia, which is a common feature of the tumor microenvironment. nih.gov

In vivo animal models are essential for studying the systemic effects of A7G. Mouse models of lipopolysaccharide (LPS)-induced acute lung injury have been used to show that A7G can reduce pulmonary edema and lung inflammation. caymanchem.com To study its effects on intestinal diseases, a rat model of intestinal ischemia-reperfusion injury was used to demonstrate the protective effects of a nanoparticle-formulated A7G. nih.gov Furthermore, germ-free and human microbiota-associated (HMA) rat models have been crucial in elucidating the role of gut bacteria in the metabolism and bioavailability of A7G. nih.gov

Table 3: Preclinical Models Used in this compound Research

Model TypeSpecific ModelDisease/Condition StudiedKey Findings
In Vitro HeLa CellsCervical CancerA7G induces apoptosis via the PTEN/PI3K/AKT pathway and inhibits migration. nih.gov
In Vitro A549 & H1975 CellsLung CancerA7G suppresses proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway. ajol.info
In Vivo LPS-Induced Mouse ModelAcute Lung InjuryA7G reduces pulmonary edema and inflammation. caymanchem.com
In Vivo Rat ModelIntestinal Ischemia-ReperfusionNanoparticle-formulated A7G protects intestinal tissue. nih.gov
In Vivo Germ-free vs. HMA RatsBioavailability/MetabolismDemonstrated the significant role of human gut microbiota in A7G metabolism. nih.gov

Exploration of Structure-Activity Relationship for Derivative Synthesis

Understanding the structure-activity relationship (SAR) of this compound is fundamental to designing more potent and effective derivatives. Research often compares the biological activities of A7G to its aglycone, apigenin, and other related flavonoids to determine how specific structural features, such as the glycoside group, influence its effects.

The presence of the glucose moiety at the 7-position significantly impacts the compound's physicochemical properties, notably its water solubility. nih.gov This increased solubility can sometimes lead to enhanced biological activity compared to apigenin. nih.gov For example, some studies have found that A7G exhibits more potent cytotoxic and anti-fungal activity than apigenin, requiring a lower concentration to achieve the same effect in reducing cancer cell viability and inducing cell death. nih.govnorthwestern.edu

However, the glycoside group can also present a barrier to absorption, as deglycosylation is often required for the compound to be taken up by intestinal cells. nih.gov The specific type and position of glycosylation can alter biological effects. mdpi.com For instance, studies on various apigenin glycosides have shown that the nature of the sugar attached and its linkage point can modify the compound's activity. frontiersin.org This knowledge is being used to guide the chemical or enzymatic synthesis of novel A7G derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy. nih.govchemicalbook.com By modifying the structure, for example through acylation or methylation, it may be possible to create new compounds with superior biological performance. mdpi.com

Integration of Omics Technologies in Mechanistic Research

The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of natural compounds like this compound. frontiersin.org These high-throughput approaches provide a holistic view of the molecular changes induced by A7G within a biological system, enabling a deeper understanding of its mechanisms of action.

Network pharmacology, an approach that integrates omics data, is being used to predict the potential molecular targets of A7G and other phytochemicals. mdpi.com By constructing compound-target networks, researchers can identify key proteins and pathways that are likely to be modulated by A7G in the context of specific diseases, such as type-2 diabetes. mdpi.com

Multi-omics analysis is also being applied to understand the biosynthesis of flavonoid glycosides in plants. By combining whole-genome screening with other omics data, researchers can identify the specific enzymes, such as glycosyltransferases, responsible for producing A7G. oup.com This knowledge is not only important for understanding plant biology but can also be harnessed for the biotechnological production of A7G and its derivatives. While the direct application of a full suite of omics technologies to specifically study the effects of A7G is still an emerging area, these powerful tools hold immense promise for uncovering novel therapeutic targets and elucidating complex biological responses to this flavonoid.

Translational Perspectives for Preclinical Findings and Potential Applications

The extensive body of preclinical research on this compound highlights its potential for translation into clinical applications for a variety of diseases. The consistent findings regarding its anti-inflammatory, antioxidant, and anti-cancer properties provide a strong rationale for further investigation. nih.govd-nb.info

The potential applications are broad. In oncology, its ability to inhibit cancer cell proliferation and induce apoptosis through pathways like PI3K/Akt suggests it could be a candidate for cancer therapy, potentially in combination with existing chemotherapeutic agents. nih.govajol.info Its anti-inflammatory effects, demonstrated in models of acute lung injury, point towards its possible use in treating inflammatory conditions. mdpi.com Furthermore, its predicted interactions with key enzymes in neurodegeneration suggest a potential role in managing diseases like Alzheimer's. ijpbp.com

However, the translation from preclinical models to human clinical use faces significant challenges. The primary obstacle remains the compound's low bioavailability. frontiersin.org The development of effective drug delivery systems, such as the nanoformulations currently being tested in preclinical settings, will be critical for achieving therapeutic concentrations in humans. mdpi.comnih.gov More extensive preclinical studies, including in vivo experiments in more advanced and disease-relevant animal models, are necessary to validate its efficacy and to understand its long-term effects before clinical trials can be considered. nih.gov The future of A7G as a therapeutic agent will depend on successfully navigating these translational hurdles.

Q & A

Q. How to design a robust protocol for comparative studies of glycosylated vs. aglycone forms?

  • Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) quantify intestinal absorption. Pair with Caco-2 cell monolayers to measure efflux ratios (P-gp/BCRP transporters). Normalize data to internal standards (e.g., phloretin) to control for matrix effects .

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